

A Comparative Analysis of Delphinidin and Its Glycosides in Cancer Research

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Compound of Interest

Compound Name: *Delphinidin 3,5-diglucoside*

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Delphinidin, a prominent member of the anthocyanidin class of flavonoids, and its glycosidic derivatives have garnered significant attention in oncology for their potent anti-cancer properties. These naturally occurring compounds, abundant in pigmented fruits and vegetables, exhibit a range of biological activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis across various cancer types. This guide provides a comparative overview of the *in vitro* efficacy of delphinidin and its common glycosides, supported by quantitative data and detailed experimental methodologies, to aid researchers in navigating their potential therapeutic applications.

Quantitative Efficacy: A Comparative Summary

The anti-proliferative capacity of delphinidin and its glycosides is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC₅₀ values for delphinidin and its derivatives in several cancer cell lines, compiled from various studies. It is important to note that direct comparison of absolute IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Compound	Cancer Cell Line	IC50 Value (μM)	Reference
Delphinidin	HL-60 (Human leukemia)	1.9	[1]
PEO1 (Ovarian cancer)	< 100	[1][2]	
SKOV3 (Ovarian cancer)	< 100	[1][2]	
LoVo (Colon cancer, adriamycin-resistant)	16 ± 2	[1]	
LoVo (Colon cancer, parent cell line)	38 ± 3	[1]	
A549 (Lung cancer)	55	[2][3]	
NCI-H441 (Lung cancer)	58	[2][3]	
SK-MES-1 (Lung cancer)	44	[2][3]	
HCT116 (Colorectal cancer)	110	[2]	
HT29 (Colon cancer)	35	[2]	
MDA-MB-453 (Breast cancer)	41.42	[4]	
BT-474 (Breast cancer)	60.92	[4]	
Delphinidin-3-O-glucoside	HCT-116 (Colorectal cancer)	396 ± 23 (μg/mL)	[1][5]
HT-29 (Colorectal cancer)	329 ± 17 (μg/mL)	[1][5]	
Delphinidin-3-O-rutinoside	NCI-N87 (Gastric cancer)	24.9	[1]

Caco-2 (Intestinal cancer)	102.5	[1]
Delphinidin-3-O-sambubioside	(Against Xanthine Oxidase)	17.1 [6]

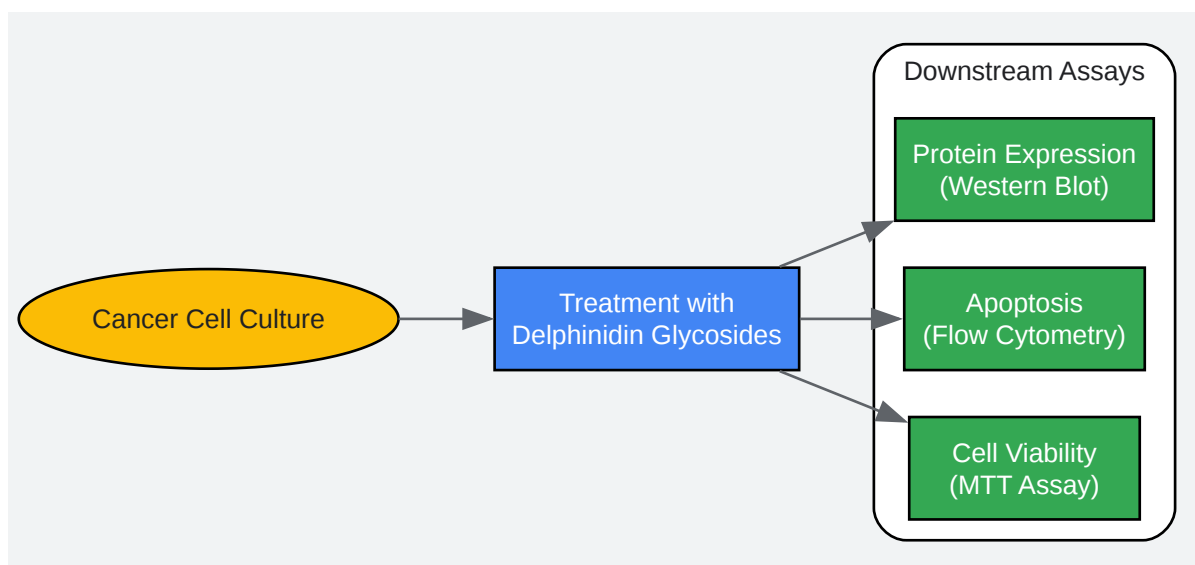
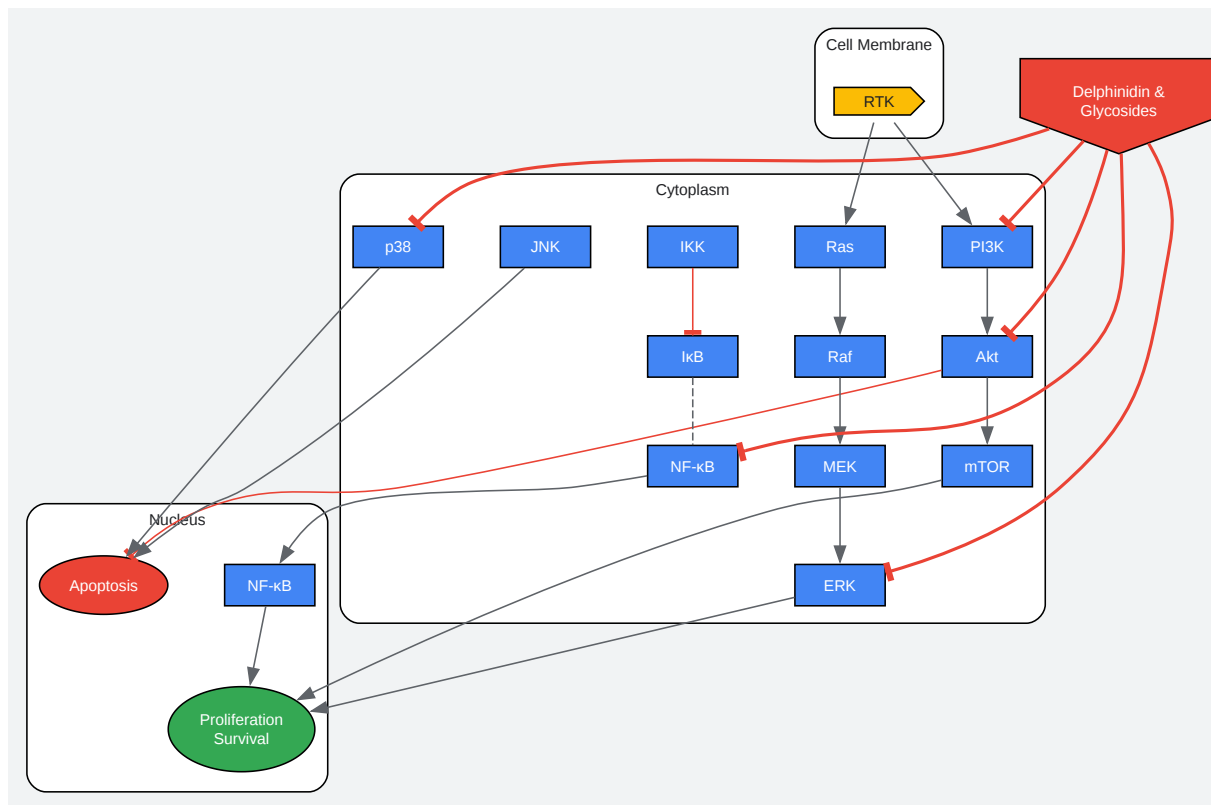
Mechanisms of Action: Modulation of Key Signaling Pathways

Delphinidin and its glycosides exert their anticancer effects by modulating a complex network of intracellular signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[3][7] The primary mechanisms include the induction of apoptosis (programmed cell death) and autophagy, suppression of cell migration, and anti-proliferative and anti-angiogenic effects.[7]

One of the central signaling cascades targeted by these compounds is the MAPK (Mitogen-Activated Protein Kinase) pathway, including the ERK, p38, and JNK subfamilies.[7][8] Delphinidin has been shown to downregulate the phosphorylation of ERK1/2 and p38, thereby inhibiting downstream signaling that promotes cell growth and survival.[7][9] Furthermore, delphinidin can suppress the PI3K/Akt/mTOR pathway, another critical regulator of cell proliferation and apoptosis.[3][7][9]

The NF- κ B signaling pathway, which plays a pivotal role in inflammation and cancer, is also inhibited by delphinidin.[7][10] This inhibition leads to a reduction in the expression of pro-survival and anti-apoptotic genes.[10] In some cancer cell lines, delphinidin treatment leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[7]

While the aglycone delphinidin is often more potent in in vitro studies, its glycosides, such as delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside, also demonstrate significant pro-apoptotic effects.[7][11] The glycosylation can improve the stability and bioavailability of delphinidin.[7] For instance, delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside have been shown to induce a pro-apoptotic response in Jurkat human leukemia cells.[7][11]



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